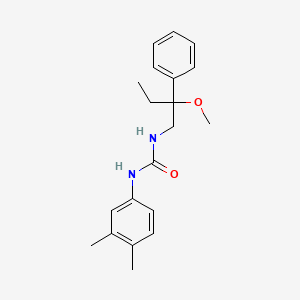
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea, also known as A-769662, is a small molecule compound that has been widely studied for its potential therapeutic applications in metabolic diseases such as diabetes and obesity. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. In
Mecanismo De Acción
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea is a potent activator of AMPK, a key regulator of cellular energy metabolism. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), a key enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has been found to have a number of biochemical and physiological effects in various cell types and animal models. These include increased glucose uptake and insulin sensitivity in skeletal muscle cells, reduced hepatic glucose production, increased fatty acid oxidation and decreased lipogenesis in adipocytes, and improved glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea in lab experiments is its potency and specificity for AMPK activation. However, one limitation is that it may have off-target effects on other cellular pathways, which could complicate data interpretation. Additionally, the optimal concentration and duration of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea treatment may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea. One area of interest is the potential therapeutic applications of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea in metabolic diseases such as diabetes and obesity. Additional studies are needed to determine the optimal dosing regimen and potential side effects of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea in humans. Another area of interest is the development of more potent and selective AMPK activators based on the structure of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea on cellular metabolism and energy homeostasis.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with 2-methoxy-2-phenylbutylamine to yield the corresponding amide. The amide is then treated with tert-butyl carbamate and trifluoroacetic acid to form the final product, 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has been extensively studied for its potential therapeutic applications in metabolic diseases such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of diabetes. 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has also been found to increase fatty acid oxidation and decrease lipogenesis in adipocytes, which may contribute to its anti-obesity effects.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-20(24-4,17-9-7-6-8-10-17)14-21-19(23)22-18-12-11-15(2)16(3)13-18/h6-13H,5,14H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZJIIPIGCDNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NC1=CC(=C(C=C1)C)C)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2950298.png)
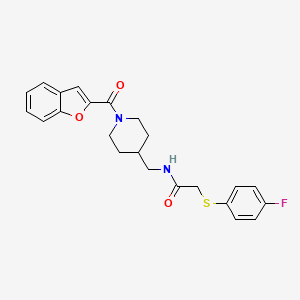
![3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile](/img/structure/B2950301.png)
![7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
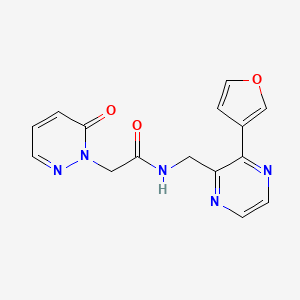
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2950310.png)

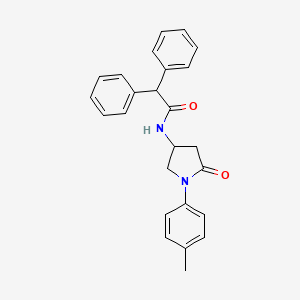
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2950315.png)

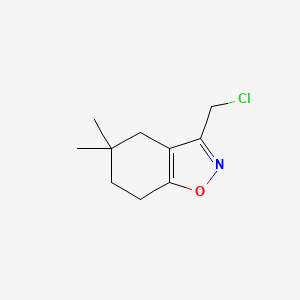
![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2950321.png)